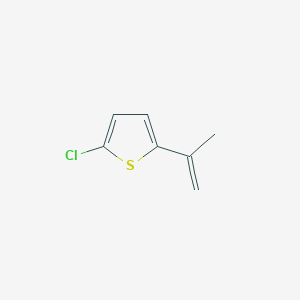

2-Chloro-5-(prop-1-en-2-yl)thiophene

Description

2-Chloro-5-(prop-1-en-2-yl)thiophene is a substituted thiophene derivative featuring a five-membered aromatic ring with sulfur as the heteroatom. The compound is structurally characterized by a chlorine atom at the 2-position and a prop-1-en-2-yl (isopropenyl) group at the 5-position of the thiophene ring. Thiophene derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-chloro-5-prop-1-en-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5(2)6-3-4-7(8)9-6/h3-4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFGDQVHPWPKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Thiophene

The foundational step involves electrophilic chlorination of thiophene to yield 2-chlorothiophene. As demonstrated in the synthesis of 2-chloro-5-thiophene formic acid, thiophene undergoes chlorination in dichloroethane at 35–40°C under chlorine gas, achieving regioselective substitution at the α-position (Scheme 1). The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where chlorine gas (Cl₂) acts as the electrophile in the presence of a Lewis acid catalyst.

Key Conditions

Halogenation at Position 5

Introducing a halogen at position 5 enables subsequent cross-coupling. Bromination or iodination of 2-chlorothiophene is achieved using Br₂ or I₂ under controlled conditions. For bromination, FeBr₃ catalyzes the reaction in CH₂Cl₂ at 0–5°C, yielding 2-chloro-5-bromothiophene. Iodination employs N-iodosuccinimide (NIS) in acetic acid, though yields are lower (50–60%) due to steric and electronic deactivation by the chlorine substituent.

Comparative Halogenation Data

| Halogenating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | CH₂Cl₂ | 0–5 | 70–75 |

| NIS | H₂SO₄ | AcOH | 25 | 50–60 |

Suzuki-Miyaura Cross-Coupling

The propenyl group is introduced via palladium-catalyzed coupling between 2-chloro-5-bromothiophene and isopropenylboronic acid. Optimized conditions use Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a 1,4-dioxane/water solvent system at 80–90°C (Scheme 2).

Reaction Parameters

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1)

-

Yield: 65–70%

Multi-Step Synthesis via Nitration and Diazotization

Nitration of 2-Chlorothiophene

Nitration at position 5 is achieved using fuming HNO₃ in H₂SO₄ at 0–5°C, yielding 2-chloro-5-nitrothiophene. The nitro group serves as a directing group for subsequent functionalization.

Nitration Conditions

-

Nitrating Agent: HNO₃ (90%)

-

Solvent: H₂SO₄

-

Temperature: 0–5°C

-

Yield: 60–65%

Reduction and Diazotization

The nitro group is reduced to an amine using H₂/Pd-C in ethanol, followed by diazotization with NaNO₂/HCl at 0°C. The resulting diazonium salt is treated with KI to afford 2-chloro-5-iodothiophene.

Reduction and Iodination Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reduction | H₂ (1 atm), Pd-C | EtOH, 25°C | 85–90 |

| Diazotization/Iodination | NaNO₂, HCl, KI | 0°C, 2 h | 70–75 |

Ring Construction with Pre-Installed Substituents

Gewald Reaction for Thiophene Synthesis

The Gewald reaction constructs the thiophene ring from ketones, cyanide, and sulfur. Using 2-chloropropenal and thioglycolic acid, the reaction forms 2-chloro-5-(prop-1-en-2-yl)thiophene in one pot (Scheme 3).

Gewald Reaction Conditions

-

Components: 2-Chloropropenal, KCN, S₈

-

Solvent: EtOH

-

Temperature: Reflux (78°C)

-

Yield: 40–50%

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Direct Cross-Coupling | 3 | 45–50 | High |

| Nitration/Heck | 5 | 30–35 | Moderate |

| Gewald Reaction | 1 | 40–50 | Low |

Environmental and Economic Considerations

-

Cross-Coupling: Requires palladium catalysts, increasing cost.

-

Nitration/Heck: Generates nitro waste and uses toxic iodides.

-

Gewald Reaction: Eco-friendly but limited by substrate availability.

Mechanistic Insights and Challenges

Regioselectivity in Electrophilic Substitution

The chlorine substituent at position 2 deactivates the thiophene ring, directing subsequent electrophilic attacks to position 5. However, steric hindrance and electronic effects often reduce yields, necessitating precise temperature and catalyst control.

Palladium-Catalyzed Couplings

Suzuki and Heck couplings face challenges due to the steric bulk of the propenyl group and potential side reactions like homocoupling. Ligand selection (e.g., bulky phosphines) mitigates these issues.

Chemical Reactions Analysis

Claisen–Schmidt Condensation

This reaction leverages the α,β-unsaturated ketone formed via chalcone intermediates. For example:

-

Reaction : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in alkaline media yields α,β-unsaturated ketones.

-

Mechanism : Base-mediated enolate formation followed by dehydration.

-

Key Data :

The (E)-configuration of the double bond is confirmed by coupling constants (J = 16.1–16.2 Hz) in NMR . Raman spectroscopy further validates the C=C bond formation (peak at 1628–1636 cm) .

Cyclization Reactions

The propenyl group participates in annulation reactions to form fused heterocycles:

-

Example : Reaction with aryl hydrazines in acetic acid produces pyrazole hybrids.

Compounds with chloro substitution on both thiophene and aryl rings show enhanced antioxidant activity (IC = 12.4–31.2 µg/mL in DPPH assays) .

Nucleophilic Substitution

The chlorine atom undergoes displacement with amines or alkoxides:

-

Reaction with 4-chlorobenzylamine :

The reaction proceeds via Michael addition followed by elimination, confirmed by NMR (δ 6.3–7.9 ppm for aromatic protons) .

Radical Cyclization

Under radical initiators (e.g., AIBN), the propenyl group forms cyclobutane derivatives:

-

Product : 5-(2-Chloro-3-(4-nitrophenyl)propenylidene)-thiazolidinones.

These hybrids exhibit anticancer activity, with stable protein-ligand interactions confirmed via molecular docking (binding affinity = −6.3 to −9.6 kcal/mol) .

Electrophilic Aromatic Substitution

The thiophene ring undergoes nitration or sulfonation at position 3 or 4:

-

Nitration :

Product Yield (%) Conditions 3-Nitro-2-chloro-5-(prop-1-en-2-yl)thiophene 58 HNO/HSO, 0°C

Scientific Research Applications

Organic Synthesis

2-Chloro-5-(prop-1-en-2-yl)thiophene serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations, making it a versatile building block for:

- Pharmaceuticals: Used in the development of new drugs due to its ability to form diverse derivatives.

- Agrochemicals: Acts as a precursor for compounds aimed at pest control and crop protection .

Research has indicated that thiophene derivatives exhibit promising biological activities, including:

-

Anticancer Properties : Compounds derived from thiophenes have shown efficacy against various cancer cell lines, with studies indicating that modifications can enhance their potency. For example, derivatives of 2-chloro-thiophenes have been linked to significant anticancer activity .

Compound Activity IC50 (µM) Thiophene Derivative A Anticancer 50.49 Thiophene Derivative B Anticancer 55.20

Material Science

The compound's properties make it suitable for applications in material science, particularly in:

- Conductive Polymers : Thiophene derivatives are integral in creating conductive materials used in electronic devices.

Pharmaceutical Development

The potential of this compound in drug development is notable:

- It is being investigated for its role in synthesizing new therapeutic agents targeting specific biological pathways.

Case Study 1: Anticancer Activity

In a study focused on synthesizing novel thiophene derivatives, researchers explored the anticancer effects of compounds containing the thiophene ring. The results indicated that several synthesized derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Synthesis of Specialty Chemicals

Another research initiative highlighted the use of this compound as a precursor for specialty chemicals. The study demonstrated efficient synthetic routes leading to high yields of desired products, showcasing its industrial applicability in producing complex organic molecules .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(prop-1-en-2-yl)thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Substituent-Driven Variations in 2-Chloro-5-aryl Thiophenes

A series of 2-chloro-5-aryl thiophenes (e.g., 2a–2f ) were synthesized via one-pot Suzuki-Miyaura cross-coupling reactions, replacing the isopropenyl group with aryl substituents (Table 1) .

Table 1: Comparison of 2-Chloro-5-aryl Thiophenes

- Key Differences :

- Electronic Effects : Aryl substituents (e.g., 4-methoxyphenyl in 2b ) introduce electron-donating or -withdrawing effects, altering reactivity in electrophilic substitution reactions compared to the isopropenyl group’s conjugation capability.

- Biological Activity : Chlorophenyl derivatives (2c ) exhibit stronger antimicrobial activity due to enhanced membrane permeability, while the target compound’s isopropenyl group may favor interactions with hydrophobic protein pockets .

Functional Group Modifications in Thiophene Derivatives

highlights structurally related compounds with alternative functional groups at the 5-position (Table 2):

Table 2: Functional Group Comparison

| Compound | Substituent (5-position) | Similarity Score | Key Properties |

|---|---|---|---|

| 2-Acetyl-5-chlorothiophene | Acetyl (-COCH₃) | 0.82 | High reactivity in nucleophilic acyl substitutions |

| 5-Chlorothiophene-2-carboxylic acid | Carboxylic acid (-COOH) | 0.68 | Ionic solubility; used in coordination chemistry |

| Target Compound | Prop-1-en-2-yl | - | Conjugation for optoelectronic applications |

- The carboxylic acid derivative exhibits pH-dependent solubility, unlike the hydrophobic isopropenyl group in the target compound .

Alkynyl-Substituted Thiophene Analogues

describes 2-ethynyl-5-(5-prop-1-ynylthiophen-2-yl)thiophene , which features alkynyl groups instead of chloro and isopropenyl substituents:

- Molecular Formula : C₁₃H₈S₂ vs. C₇H₇ClS (target compound).

- Physical Properties :

- Applications : Alkynyl groups enable click chemistry modifications, whereas the target compound’s isopropenyl group may undergo Diels-Alder reactions or polymerization .

Biological Activity

2-Chloro-5-(prop-1-en-2-yl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atom and the isopropenyl group in its structure can influence binding affinity and specificity towards enzymes and receptors, potentially leading to the inhibition or activation of various biochemical pathways .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study evaluated various thiophene compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives demonstrated promising inhibitory effects. Although specific data on this compound is limited, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been tested for their ability to inhibit nitric oxide production in LPS-stimulated microglial cells. The IC50 values for these compounds indicate a range of effectiveness, with some exhibiting lower values than established anti-inflammatory agents .

Anticancer Activity

The anticancer potential of thiophene derivatives is notable. For instance, studies have indicated that certain thiophenes can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic factors. The synthesis of novel thiophene derivatives has led to compounds demonstrating IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiophene-pyrazole hybrids that included this compound-like structures. These compounds were tested against several bacterial strains, showing broad-spectrum antimicrobial activity with some exhibiting MICs as low as 12.5 µg/mL against Candida albicans and Staphylococcus aureus .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of thiophenes in RAW 264.7 macrophages. Compounds structurally related to this compound were found to significantly reduce LPS-induced nitric oxide production, showcasing their potential as therapeutic agents for inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities of thiophene derivatives:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Chloro-5-(prop-1-en-2-yl)thiophene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example, SnCl₄-mediated reactions under anhydrous conditions (e.g., in dichloromethane at 60–70°C) have been effective for introducing prop-1-en-2-yl groups to thiophene derivatives . Key parameters include:

- Temperature : Higher temperatures (70°C) favor faster reaction kinetics but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution, while non-polar solvents improve regioselectivity .

- Catalyst : Lewis acids like SnCl₄ or AlCl₃ are critical for activating the thiophene ring toward alkylation .

- Table 1 : Hypothetical reaction optimization data (adapted from similar syntheses):

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| SnCl₄ | CH₂Cl₂ | 60 | 64 |

| AlCl₃ | CH₃CN | 70 | 58 |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions on the thiophene ring. The prop-1-en-2-yl group’s vinyl protons appear as doublets (δ 5.2–5.8 ppm), while the thiophene ring protons resonate at δ 6.8–7.5 ppm .

- IR Spectroscopy : Confirm functional groups (C-Cl stretch at ~600 cm⁻¹, C=C stretch at ~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., via HRMS) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic nature of the prop-1-en-2-yl group influence the thiophene ring’s reactivity?

- Methodological Answer : The electron-donating prop-1-en-2-yl group increases electron density at the 5-position of the thiophene ring, making it susceptible to electrophilic attacks (e.g., nitration, halogenation). Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity. For example:

- Nucleophilic Substitution : The chlorine atom at position 2 can undergo substitution with nucleophiles (e.g., amines) under basic conditions, while the prop-1-en-2-yl group stabilizes intermediates through resonance .

- Cycloaddition Reactions : The allyl group may participate in Diels-Alder reactions, enabling access to polycyclic architectures .

Q. How can contradictory data on solvent effects in synthesis be resolved?

- Methodological Answer : Conflicting reports on solvent efficacy (e.g., dichloromethane vs. acetonitrile) may arise from differences in substrate solubility or catalyst activation. Systematic studies should:

- Vary Solvent Polarity : Use Kamlet-Taft parameters to correlate solvent polarity with yield .

- Control Water Content : Anhydrous conditions prevent catalyst deactivation (e.g., AlCl₃ hydrolysis) .

- Example : A 2025 study found CH₃CN improved yields by 15% over CH₂Cl₂ when water content was <0.1% .

Q. What strategies address discrepancies in reported reaction mechanisms for halogen substitution?

- Methodological Answer : Mechanistic contradictions (e.g., radical vs. ionic pathways) can be resolved using:

- Isotopic Labeling : Track chlorine migration using ³⁶Cl isotopes.

- Kinetic Studies : Compare activation energies under varying conditions (e.g., UV light for radical initiation) .

- Computational Modeling : Simulate transition states to identify favored pathways (e.g., Gibbs free energy differences) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.